(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Biological Activity
The compound (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule notable for its potential biological activities. Its structure incorporates a thiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, an ethoxy group, and an acrylonitrile moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds with similar structural features have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole component in our compound may confer similar properties .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-amino-4-(4-methoxyphenyl)-1,3-thiazole | S. aureus | 50 μg/mL |
E. coli | 50 μg/mL |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The compound under discussion has structural similarities to known anticancer agents. For example, some thiazole-based compounds have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Anticancer Activity
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that compounds with a methoxy group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-methoxylated counterparts. This suggests that the methoxy substitution in our compound may enhance its therapeutic efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in sensitive organisms.
- Interaction with DNA : Some thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
(E)-3-(2-ethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-20-7-5-4-6-18(20)23-13-16(12-22)21-24-19(14-27-21)15-8-10-17(25-2)11-9-15/h4-11,13-14,23H,3H2,1-2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWFQNBCKCGQRX-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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